![molecular formula C19H16ClNO5S2 B4297297 N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-5-methylphenyl}benzenesulfonamide](/img/structure/B4297297.png)
N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-5-methylphenyl}benzenesulfonamide
Overview
Description
N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-5-methylphenyl}benzenesulfonamide, commonly known as CHM-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound is a member of the sulfonamide class of drugs and has been shown to have promising effects in the treatment of various diseases, including cancer and inflammatory disorders.
Mechanism of Action
CHM-1 works by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many cancer cells and contributes to their growth and survival. CAIX is also involved in the regulation of pH in cancer cells and plays a role in their resistance to chemotherapy and radiation therapy. By inhibiting CAIX, CHM-1 disrupts the pH regulation of cancer cells and sensitizes them to treatment. In addition, CHM-1 has been shown to inhibit the activity of other enzymes, such as carbonic anhydrase II and III, which are involved in the regulation of pH and ion transport in various tissues.
Biochemical and Physiological Effects
CHM-1 has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, CHM-1 inhibits the growth and survival of cancer cells, induces apoptosis, and sensitizes them to chemotherapy and radiation therapy. Inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease, have also been shown to be ameliorated by CHM-1 therapy. CHM-1 has been shown to reduce inflammation and tissue damage in animal models of these diseases.
Advantages and Limitations for Lab Experiments
CHM-1 has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and administer in vitro and in vivo. The compound has been extensively studied, and its mechanism of action is well understood. However, CHM-1 has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in some experimental settings. In addition, CHM-1 has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well established.
Future Directions
There are several future directions for research on CHM-1. One area of research is the development of more potent and selective inhibitors of CAIX. Another area of research is the investigation of the role of CAIX in cancer metastasis and the potential of CHM-1 to inhibit this process. In addition, the safety and efficacy of CHM-1 in humans need to be established through clinical trials. Finally, the potential of CHM-1 as a therapeutic agent for other diseases, such as neurodegenerative disorders and metabolic diseases, should be investigated.
Conclusion
In conclusion, CHM-1 is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer and inflammatory disorders. The compound works by inhibiting the activity of CAIX, which is overexpressed in many cancer cells and contributes to their growth and survival. CHM-1 has been shown to have various biochemical and physiological effects in vitro and in vivo, and it has several advantages for lab experiments. However, its safety and efficacy in humans are not well established, and further research is needed to establish its potential as a therapeutic agent for various diseases.
Scientific Research Applications
CHM-1 has been extensively studied for its potential therapeutic applications in cancer and inflammatory disorders. In cancer research, CHM-1 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment. Inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease, have also been studied as potential targets for CHM-1 therapy.
properties
IUPAC Name |
N-[3-(4-chlorophenyl)sulfonyl-4-hydroxy-5-methylphenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO5S2/c1-13-11-15(21-28(25,26)17-5-3-2-4-6-17)12-18(19(13)22)27(23,24)16-9-7-14(20)8-10-16/h2-12,21-22H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKUDFSUZXCLJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)S(=O)(=O)C2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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